

Comparative Biological Activity of Phenoxypropanamine Isomers

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Compound of Interest

Compound Name: 3-(3-Bromo-5-fluorophenoxy)propan-1-amine

CAS No.: 1542488-01-6

Cat. No.: B1380298

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Executive Summary

The phenoxypropanamine scaffold—specifically the 3-phenyl-3-(aryloxy)propan-1-amine motif—represents a privileged structure in medicinal chemistry, serving as the backbone for distinct classes of therapeutics ranging from antidepressant/ADHD medications (NET/SERT inhibitors) to antiarrhythmics (sodium channel blockers).

This guide objectively compares the biological activity of phenoxypropanamine isomers, focusing on two critical dimensions of isomerism:

- Stereoisomerism: The differential potency of ()- and ()-enantiomers, exemplified by Atomoxetine (NET inhibitor) and Mexiletine (Na channel blocker).
- Regioisomerism: The impact of ortho-, meta-, and para- substitution patterns on the phenoxy ring, which acts as a molecular switch for selectivity between the Norepinephrine Transporter (NET) and the Serotonin Transporter (SERT).

Structural Basis of Activity

The core pharmacophore consists of a propyl amine chain linked to a phenoxy ring and a phenyl ring. The biological activity is governed by the spatial arrangement of these elements (chirality) and the electronic/steric nature of substituents on the phenoxy ring (regioisomerism).

The "Selectivity Switch": Regioisomerism

A defining feature of this scaffold is that the position of the substituent on the aryloxy ring dictates transporter selectivity.

- Ortho-Substitution (NET Selective): Substituents at the 2-position (e.g., 2-methyl in Atomoxetine, 2-methoxy in Nisoxetine) sterically enforce a conformation that favors binding to the Norepinephrine Transporter (NET).
- Para-Substitution (SERT Selective): Substituents at the 4-position (e.g., 4-trifluoromethyl in Fluoxetine analogs) typically shift selectivity toward the Serotonin Transporter (SERT).

Stereochemical Eutomers

For most phenoxypropanamines, the (

)-enantiomer acts as the eutomer (the biologically active form), though the degree of eudismic ratio varies significantly between targets.

Comparative Data Analysis

Stereoisomer Potency: Atomoxetine & Mexiletine

The following table summarizes the dissociation constants (

) and inhibitory concentrations (

) for the enantiomers of key phenoxypropanamine derivatives.

Table 1: Stereoselective Potency of Phenoxypropanamine Derivatives

Compound	Target	Isomer	Potency Parameter	Value	Selectivity Note
Atomoxetine	NET (Human)	()-(-)-isomer		5.0 nM	Eutomer (Active Drug)
		()-(+)-isomer		45 nM	~9-fold less potent
SERT (Human)	()-(-)-isomer		77 nM		15-fold NET selective
Mexiletine	Na 1.5 (Cardiac)	()-(-)-isomer	(Tonic)	20 μM	Eutomer
	(Tonic)	()-(+)-isomer		34 μM	1.7-fold less potent
Nisoxetine	NET (Human)	()-isomer		0.8 nM	Highly Potent
		()-isomer		25 nM	~30-fold less potent

“

*Key Insight: While (**)-Atomoxetine is the marketed isomer, its metabolic product 4-hydroxyatomoxetine shows equipotent NET inhibition (**~3 nM) but significantly increased SERT affinity (**~43 nM), potentially altering the clinical profile in poor CYP2D6 metabolizers.*

Regioisomerism: The NET vs. SERT Trade-off

The table below illustrates how shifting the substituent from the ortho to the para position in the aryloxypropanamine scaffold inverts transporter selectivity.

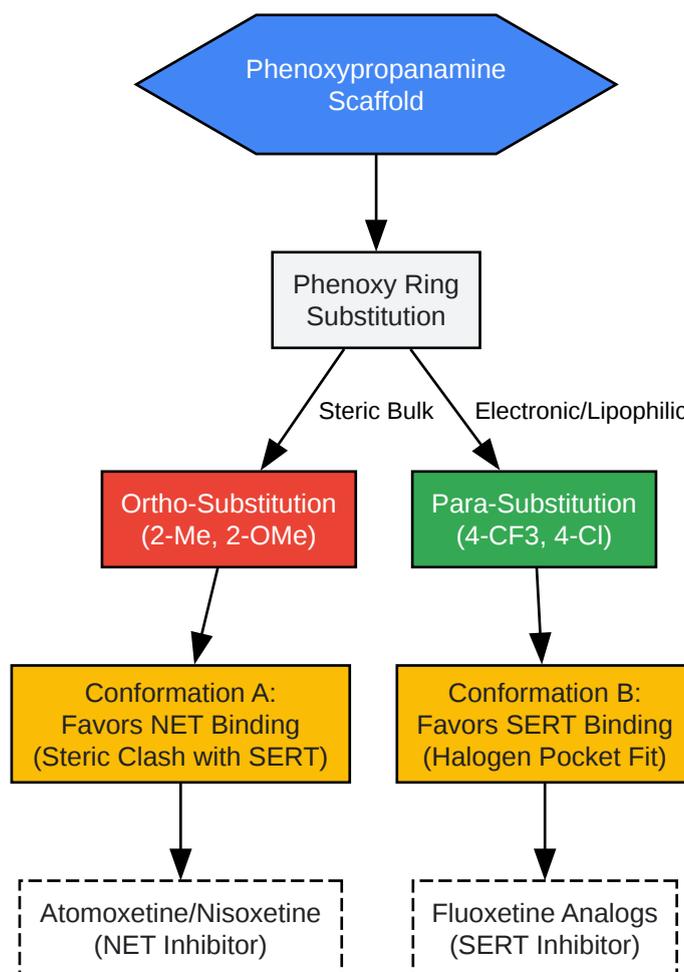
Table 2: Impact of Substituent Position on Transporter Selectivity

Compound	Substitution	NET Affinity ()	SERT Affinity ()	Selectivity Ratio (SERT/NET)	Primary Profile
Nisoxetine	ortho-OCH	4 nM	167 nM	42	NET Selective
Atomoxetine	ortho-CH	5 nM	77 nM	15	NET Selective
Fluoxetine*	para-CF	887 nM	7 nM	0.008	SERT Selective
Desipramine	(Tricyclic ref)	0.8 nM	17 nM	21	NET Selective

*Note: Fluoxetine is a phenoxyphenylpropylamine ether, structurally homologous to the phenoxypropanamine scaffold in 3D space, demonstrating the "para-effect."

Mechanistic Visualization

The following diagram illustrates the Structure-Activity Relationship (SAR) decision tree for the phenoxypropanamine scaffold, guiding the design of selective inhibitors.



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Caption: SAR decision tree demonstrating how regioisomerism (ortho vs. para) dictates transporter selectivity via conformational restriction.

Experimental Protocols

To validate the biological activity of specific isomers, the following self-validating protocols are recommended.

Protocol A: Comparative Radioligand Binding Assay (NET vs. SERT)

Objective: Determine

values for phenoxypropanamine isomers at human NET and SERT.

Materials:

- Cell Lines: HEK293 stably expressing hNET or hSERT.[1]
- Radioligands: [³H]-Nisoxetine (for NET, ~0.7 nM) and [³H]-Citalopram (for SERT, ~1.5 nM).
- Non-specific Control: Mazindol (10 μM) or Paroxetine (10 μM).

Workflow:

- Membrane Preparation:
 - Harvest HEK293 cells in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 120 mM NaCl, 5 mM KCl).
 - Homogenize and centrifuge at 48,000 for 20 min at 4°C.
 - Resuspend pellet to a final protein concentration of 5–10 μg/well .
- Incubation:
 - In a 96-well plate, mix:
 - 25 μL Test Compound (Isomer) at 8 concentrations (
 - to

M).

- 25 μ L Radioligand (Final conc. = value).[1][2][3][4][5]
- 150 μ L Membrane Suspension.
- Incubate at 25°C for 60 minutes to reach equilibrium.
- Termination:
 - Rapid vacuum filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine (reduces non-specific binding).
 - Wash 3x with ice-cold buffer.
- Data Analysis:
 - Measure radioactivity via liquid scintillation counting.[4]
 - Calculate using non-linear regression (4-parameter logistic fit).
 - Convert to using the Cheng-Prusoff equation:

Validation Check: The Hill slope should be near -1.0. If significantly shallower, suspect negative cooperativity or multiple binding sites.

Protocol B: Voltage-Clamp Electrophysiology (Na 1.5)

Objective: Assess stereoselective block of cardiac sodium channels (Mexiletine isomers).

Workflow:

- Setup: Whole-cell patch clamp on CHO cells expressing Na

1.5.

- Solutions:
 - Pipette (Intracellular): 130 mM CsF, 10 mM NaCl, 10 mM HEPES (pH 7.2).
 - Bath (Extracellular): 140 mM NaCl, 4 mM KCl, 1 mM MgCl₂, 10 mM HEPES (pH 7.4).
- Pulse Protocol (Tonic vs. Phasic):
 - Tonic Block: Hold at -120 mV, pulse to -10 mV (20 ms) at 0.1 Hz. Measure peak current reduction.
 - Use-Dependent (Phasic) Block: Train of 20 pulses to -10 mV at high frequency (10 Hz).
- Analysis:
 - Compare the fractional block of the 20th pulse vs. the 1st pulse between ()- and ()-isomers.
 - ()-Mexiletine should show faster onset of block and higher affinity for the inactivated state. [\[5\]](#)

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